Polymyxin B: A Deep Dive into the Molecular Onslaught Against Gram-Negative Bacteria
Polymyxin B: A Deep Dive into the Molecular Onslaught Against Gram-Negative Bacteria
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Polymyxin (B74138) B is a polycationic peptide antibiotic that has re-emerged as a crucial last-resort therapeutic agent against infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] Its potent, rapid bactericidal activity stems from a primary mechanism involving the catastrophic disruption of the bacterial cell envelope.[1][2] Produced by the Gram-positive bacterium Paenibacillus polymyxa, Polymyxin B's unique structure, featuring a cyclic peptide ring and a hydrophobic fatty acid tail, is central to its function.[3] This guide provides a detailed technical overview of the core mechanism of action of Polymyxin B, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: A Two-Step Membrane Assault
The bactericidal action of Polymyxin B is a multi-stage process primarily targeting the two membranes of the Gram-negative cell envelope.[4] This process can be broadly categorized into the initial interaction with the outer membrane and the subsequent fatal disruption of the inner cytoplasmic membrane.
Stage 1: Outer Membrane Destabilization and Permeabilization
The initial and critical step in Polymyxin B's action is its electrostatic interaction with the outer membrane.[1] The outer leaflet of this membrane is predominantly composed of lipopolysaccharide (LPS), a molecule that imparts a net negative charge to the bacterial surface.[2]
-
Electrostatic Binding to LPS: The positively charged cyclic peptide portion of Polymyxin B is electrostatically attracted to the negatively charged phosphate (B84403) groups of the Lipid A moiety of LPS.[2][5] This binding is highly avid, with affinities reported to be at least three orders of magnitude higher than that of the native divalent cations, Ca²⁺ and Mg²⁺.[1]
-
Displacement of Divalent Cations: Gram-negative bacteria rely on divalent cations like Mg²⁺ and Ca²⁺ to form salt bridges between adjacent LPS molecules, which is essential for maintaining the stability and integrity of the outer membrane.[2] Polymyxin B competitively displaces these cations, disrupting the organized structure of the LPS layer.[1][2]
-
Hydrophobic Interaction and Disruption: Following the initial electrostatic binding, the hydrophobic fatty acid tail of Polymyxin B inserts into the hydrophobic regions of the outer membrane, including the fatty acid chains of Lipid A.[6] This detergent-like action further disorganizes the membrane, creating transient "cracks" or pores.[3][7]
-
Self-Promoted Uptake: The localized disruption and increased permeability of the outer membrane allow more Polymyxin B molecules to penetrate the periplasmic space.[1][5] This process is termed "self-promoted uptake," as the antibiotic effectively facilitates its own entry to its next target, the inner membrane.[5] The removal of the hydrophobic tail to create polymyxin nonapeptide still allows LPS binding but abrogates the killing activity, highlighting the crucial role of the tail in membrane disruption.[3]
This initial assault on the outer membrane is a critical, energy-dependent process that requires bacterial metabolic activity and LPS synthesis to be fully effective.[8] It results in the loss of the outer membrane's barrier function, leading to the appearance of surface protrusions or "blebs" and significant LPS shedding.[8][9]
Caption: Polymyxin B's initial assault on the outer membrane of Gram-negative bacteria.
Stage 2: Inner Membrane Disruption and Cell Death
After traversing the outer membrane, Polymyxin B reaches the inner, or cytoplasmic, membrane. This interaction is the ultimate cause of cell death.
-
Interaction with Inner Membrane Phospholipids (B1166683): The inner membrane is rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin.[10] Polymyxin B interacts with these negatively charged phospholipids, inserting itself into the bilayer.[2][6]
-
Permeabilization and Leakage: This insertion disrupts the physical integrity of the inner membrane, leading to increased permeability and the formation of pores or channels.[2][11] This compromises the membrane's crucial barrier function, causing the leakage of essential intracellular contents, including ions (notably K⁺), ATP, nucleotides, and other small molecules.[2][11][12]
-
Dissipation of Membrane Potential: The bacterial respiratory chain maintains an electrochemical potential (proton motive force) across the inner membrane, which is vital for ATP synthesis, transport, and motility.[13] The leakage of ions caused by Polymyxin B rapidly dissipates this membrane potential, effectively halting cellular energy production.[5][13]
-
Inhibition of Cellular Processes & Cell Death: The loss of membrane integrity, leakage of vital components, and collapse of the proton motive force lead to the cessation of essential cellular processes like respiration.[5] This cascade of events culminates in rapid bacterial cell death.[2] While cell lysis is not always required for cell death, the profound damage to the membrane is the primary lethal event.[5]
Alternative Mechanisms of Action
While membrane disruption is the consensus primary mechanism, other downstream or parallel effects have been proposed to contribute to Polymyxin B's efficacy.
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that bactericidal antibiotics, including Polymyxin B, can induce the production of damaging reactive oxygen species (ROS), such as hydroxyl radicals, contributing to cell death through oxidative stress.[5][6]
-
Intracellular Targets: Once the membranes are breached, Polymyxin B can enter the cytoplasm. There is evidence that it can interact with and precipitate intracellular components like ribosomes, potentially inhibiting protein synthesis.[5][9]
Quantitative Data on Polymyxin B Activity
The activity of Polymyxin B can be quantified through various metrics that measure its binding affinity, inhibitory concentration, and effect on membrane integrity.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | E. coli BL21 | 291 µg/ml | [4] |
| P. aeruginosa H103 | 0.125 µg/ml | [13] | |
| K. pneumoniae (MDR Isolate) | >2 µg/ml (Resistant) | [14] | |
| Binding Affinity (Kd) to LPS | K. pneumoniae | 0.5 µM / 6.2 µM | [15] |
| P. aeruginosa | 3.5 µM / 7.2 µM | [15] | |
| S. enterica | 0.4 µM / 0.95 µM | [15] | |
| Membrane Binding Capacity | S. typhimurium (Outer Membrane) | ~60 nmoles/mg membrane | [10] |
| S. typhimurium (Inner Membrane) | ~30 nmoles/mg membrane | [10] | |
| Membrane Leakage Onset (PMB/Lipid Ratio) | Lipid Bilayer (without LPS) | 5.9 x 10-4 | [4] |
| Lipid Bilayer (with rLPS) | 1.9 x 10-7 | [4] |
| Pharmacokinetic Parameter | Value | Reference |
| Plasma Protein Binding | ~82.3% (Polymyxin B1) | [16] |
| ~85.5% | [17] | |
| Half-life (t1/2) | ~19.56 h | [17] |
| Volume of Distribution (Vd) | ~30.44 L | [17] |
| Clearance (CL) | ~1.55 L/h | [17] |
| Target AUCss,0–24h for Efficacy | >77.27 h·µg/mL | [17] |
Key Experimental Protocols
The elucidation of Polymyxin B's mechanism of action relies on a suite of standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.[18][19]
Methodology:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of Polymyxin B in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[20][21] The concentration range should encompass the expected MIC.[22]
-
Inoculum Preparation: Culture the test bacterium overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.[19][23] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35 ± 1 °C for 16-20 hours.[19]
-
Result Interpretation: The MIC is the lowest concentration of Polymyxin B in which no visible turbidity (bacterial growth) is observed.[18]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Outer Membrane Permeability Assay (NPN Uptake)
This assay uses the fluorescent probe 1-N-phenylnaphthylamine (NPN) to measure the permeabilization of the outer membrane. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[24]
Methodology:
-
Cell Preparation: Grow bacteria to mid-logarithmic phase (e.g., OD₆₀₀ of 0.5).[24] Harvest the cells by centrifugation and wash them. Resuspend the bacterial pellet in a suitable buffer, such as 5 mM HEPES (pH 7.2).[24]
-
Assay Setup: In a fluorometer cuvette or a 96-well black plate, add the bacterial suspension.
-
NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.[24]
-
Baseline Measurement: Measure the baseline fluorescence (Excitation ~350 nm, Emission ~420 nm).
-
Permeabilizer Addition: Add Polymyxin B at the desired concentration and immediately begin monitoring the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates that Polymyxin B has disrupted the outer membrane, allowing NPN to enter the hydrophobic environment of the phospholipid bilayer and fluoresce.[22][24]
Caption: Principle of the NPN uptake assay for measuring outer membrane permeabilization.
Inner Membrane Depolarization Assay
This assay measures changes in the cytoplasmic membrane potential using voltage-sensitive fluorescent dyes like DiSC₃(5) or DiOC₂(3).[25][26] These cationic dyes accumulate in energized bacteria with a negative-inside membrane potential, leading to self-quenching of their fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.[26]
Methodology:
-
Cell Preparation: Grow bacteria to the early-mid logarithmic phase, harvest by centrifugation, and resuspend in buffer or growth medium.[26][27]
-
Dye Loading: Incubate the cell suspension with the voltage-sensitive dye (e.g., 2 µM DiSC₃(5)) in the dark until a stable, quenched fluorescence signal is achieved.[26] This indicates the dye has accumulated in response to the membrane potential.
-
Baseline Measurement: Transfer the dye-loaded cells to a fluorometer and record the stable baseline fluorescence.
-
Depolarizer Addition: Add Polymyxin B to the cell suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity. A rapid increase in fluorescence indicates the release of the dye from the cells, signifying depolarization of the inner membrane.[26]
-
Calibration (Optional): To quantify the potential, a calibration curve can be generated using valinomycin, a K⁺ ionophore, in buffers with varying external K⁺ concentrations to set a known membrane potential.[25][26]
Conclusion
The mechanism of action of Polymyxin B against Gram-negative bacteria is a potent and rapid process centered on the sequential disruption of the outer and inner membranes. It begins with a high-affinity electrostatic binding to LPS, which destabilizes the outer membrane and allows the antibiotic to access the periplasm. The subsequent interaction with the inner membrane's phospholipids leads to fatal permeabilization, dissipation of the essential membrane potential, and leakage of cellular contents. This detailed understanding of its molecular interactions is critical for optimizing its clinical use, overcoming emerging resistance, and guiding the development of novel polymyxin derivatives with improved therapeutic profiles.
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